Aspertoxin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

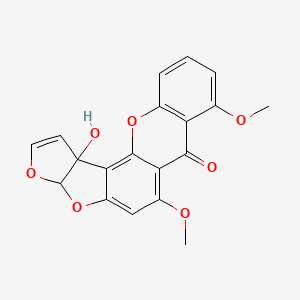

Aspertoxin, also known as this compound, is a useful research compound. Its molecular formula is C19H14O7 and its molecular weight is 354.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Toxicological Effects

Developmental Toxicity

Aspertoxin has been shown to exhibit pronounced toxic effects on developing organisms. In studies involving chicken embryos, this compound was found to induce significant developmental abnormalities, leading to mortality at higher concentrations. These findings suggest that this compound may interfere with normal embryonic development, raising concerns about its impact on animal health and development .

Human Health Risks

The consumption of food contaminated with Aspergillus species, including those producing this compound, poses serious health risks. Aflatoxins, particularly aflatoxin B1, are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC), with long-term exposure linked to liver cancer and other health issues. The presence of this compound in contaminated food products can exacerbate these risks, necessitating further research into its effects on human health .

Agricultural Implications

Mycotoxin Production

this compound is part of a broader category of mycotoxins produced by Aspergillus flavus, which also includes aflatoxins and cyclopiazonic acid. These mycotoxins can contaminate agricultural products such as maize and peanuts, leading to significant economic losses and health risks for consumers. Effective management strategies are crucial to mitigate the impact of these toxins on food safety and public health .

Biocontrol Strategies

Research has explored the use of biocontrol agents to reduce the prevalence of Aspergillus flavus and its associated mycotoxins in crops. The application of atoxigenic strains—strains that do not produce toxins—has been shown to decrease aflatoxin contamination levels significantly. This approach could potentially extend to managing this compound levels in agricultural products .

Potential Therapeutic Applications

Antifungal Properties

While primarily recognized for its toxic effects, there is emerging interest in exploring this compound's antifungal properties. Preliminary studies suggest that compounds derived from Aspergillus species may possess bioactive properties that could be harnessed in developing antifungal treatments. Further investigation into this compound's mechanism of action may reveal novel therapeutic applications .

Research Findings and Case Studies

Propriétés

Numéro CAS |

20797-80-2 |

|---|---|

Formule moléculaire |

C19H14O7 |

Poids moléculaire |

354.3 g/mol |

Nom IUPAC |

3-hydroxy-11,15-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14(19),15,17-heptaen-13-one |

InChI |

InChI=1S/C19H14O7/c1-22-9-4-3-5-10-13(9)16(20)14-11(23-2)8-12-15(17(14)25-10)19(21)6-7-24-18(19)26-12/h3-8,18,21H,1-2H3 |

Clé InChI |

QRARGUIFAGCOOA-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5(C=COC5O4)O)OC |

SMILES canonique |

COC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5(C=COC5O4)O)OC |

Synonymes |

1-hydroxy-O-methylsterigmatocystin HOMST |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.